molecular formula C22H16BrN3O2 B3298839 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 898420-23-0

4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Cat. No.: B3298839
CAS No.: 898420-23-0
M. Wt: 434.3 g/mol
InChI Key: VAZQXURJXFFMEX-UHFFFAOYSA-N
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Description

This compound features a 4-bromobenzamide group linked to a phenyl ring substituted at the 3-position with a 2-methyl-4-oxo-3,4-dihydroquinazoline moiety. The quinazolinone core contributes to hydrogen-bonding interactions, while the bromine atom enhances molecular weight and influences electronic properties.

Properties

IUPAC Name

4-bromo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZQXURJXFFMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the brominated benzamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

    Substitution: The bromine atom in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the benzamide moiety.

Scientific Research Applications

Biological Activities

Research indicates that 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide exhibits significant biological activity, particularly in the following areas:

Anticancer Properties

The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies suggest that it interacts with molecular targets such as kinases and other enzymes critical for cell growth .

Enzyme Inhibition

The mechanism of action involves forming strong hydrogen bonds with active sites of enzymes, leading to their inhibition. This property is particularly relevant in cancer therapy and other disease treatments where enzyme regulation is crucial .

Antimicrobial Activity

Similar compounds within the quinazolinone class have demonstrated antimicrobial properties, suggesting that 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide may also possess such activities .

Case Studies and Research Findings

Several studies have focused on the biological effects and therapeutic potential of this compound:

  • Anticancer Activity Study : A study demonstrated that 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide significantly inhibited the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation .
  • Enzyme Inhibition Research : Research findings indicated that the compound effectively inhibited COX enzymes, which are crucial in inflammation and cancer pathways. The inhibition was quantified through various assays, showing promising results for therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets within cells. The quinazolinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Melting Point (°C) Key Feature(s) Reference
4-Bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide Quinazolinone 4-Bromo, 2-methyl N/A Hydrogen-bonding quinazolinone Target
N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3e) Quinazolinone 4-Bromo, position-2 substitution 261–263 High rigidity due to bromine
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Thienopyrazole 4-Bromo, 4-methylphenyl N/A Sulfur-enhanced lipophilicity
4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide Simple benzamide 4-Bromo, 3-CF₃ N/A Electron-withdrawing CF₃ group
N-(4-Bromophenyl)-2-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3l) Quinazolinone 4-Bromo, 6-fluoro 272–274 Dual halogenation for stability

Biological Activity

4-Bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a brominated benzamide and a quinazolinone moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula for 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is C16H15BrN2O\text{C}_{16}\text{H}_{15}\text{BrN}_2\text{O}, with a molecular weight of approximately 396.27 g/mol. The compound's structure can be summarized as follows:

Property Details
Molecular Formula C₁₆H₁₅BrN₂O
Molecular Weight 396.27 g/mol
Structural Features Brominated benzamide, quinazolinone moiety

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with molecular targets such as kinases and other critical proteins involved in cell growth and proliferation. The bromine substituent enhances the compound's interaction with various biological targets, potentially leading to significant therapeutic effects.

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes that are crucial for cancer cell proliferation, suggesting its potential as an anticancer agent.
  • Quorum Sensing Inhibition : It has also been reported to inhibit quorum-sensing receptors in certain bacterial species, which may reduce their virulence and pathogenicity .

Anticancer Properties

Research indicates that 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide exhibits significant anticancer activity:

  • In vitro Studies : The compound has demonstrated efficacy against various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. For instance, studies have shown that it inhibits cell growth in NSCLC lines with FGFR1 amplification .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties, particularly through its interaction with bacterial quorum-sensing mechanisms:

  • Quorum Sensing Disruption : By inhibiting receptors like QscR in Pseudomonas aeruginosa, the compound may disrupt bacterial communication and reduce virulence .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and derivatives:

  • Synthesis and Evaluation : A study synthesized various benzamide derivatives, including those similar to 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, assessing their enzyme inhibition capabilities and anticancer properties .
  • Antiviral Studies : Although primarily focused on anticancer activity, some derivatives have shown antiviral potential against strains like EV71 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with a nucleophilic substitution reaction between 3-aminophenyl quinazolinone derivatives and activated bromobenzamide intermediates. Use reflux conditions (e.g., ethanol or acetonitrile) with catalytic glacial acetic acid to enhance reactivity .

  • Step 2 : Optimize yields by adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of quinazolinone to benzamide) and reaction duration (4–8 hours under reflux).

  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Monitor purity using HPLC or TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

    • Data Table :
Reaction ConditionYield (%)Purity (%)Reference
Ethanol, 6h reflux6895
Acetonitrile, 8h7298

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the compound’s structure?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for bromine (δ ~7.2–7.5 ppm for aromatic protons) and quinazolinone carbonyl (δ ~165–170 ppm).
  • IR : Identify characteristic bands (C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z ~450–460 (exact mass depends on isotopic Br pattern) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in biochemical activity data (e.g., IC₅₀ variability across assays)?

  • Methodology :

  • Step 1 : Validate assay conditions (e.g., pH, temperature, buffer composition) using positive controls (e.g., known kinase inhibitors for quinazolinone derivatives).

  • Step 2 : Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.

  • Step 3 : Use computational docking (AutoDock Vina) to compare binding modes in target enzymes (e.g., tyrosine kinases) and rule out off-target effects .

    • Data Table :
Assay SystemIC₅₀ (µM)Cell LineReference
Kinase A0.45HEK293
Kinase B1.2HeLa

Q. How can X-ray crystallography and DFT calculations elucidate the compound’s binding interactions with biological targets?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via vapor diffusion (methanol/water, 4°C). Resolve structure at 1.8–2.0 Å resolution (monoclinic P21/n space group). Analyze hydrogen bonds between the quinazolinone carbonyl and kinase active sites .
  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model electrostatic potential surfaces and predict reactive sites for derivatization .

Specialized Methodological Considerations

Q. What are the best practices for evaluating environmental stability and degradation pathways of this compound?

  • Methodology :

  • Hydrolysis Studies : Incubate in pH 7.4 PBS buffer at 37°C for 48h. Monitor degradation via LC-MS; identify products (e.g., debrominated derivatives or hydroxylated quinazolinones).
  • Photolysis : Expose to UV light (254 nm) in aqueous acetonitrile. Use ESI-MS to detect radical intermediates .

Q. How should researchers design toxicity studies to balance in vitro efficacy and safety profiles?

  • Methodology :

  • In Vitro Cytotoxicity : Test against primary human hepatocytes (LD₅₀ > 50 µM for acceptable safety).
  • hERG Assay : Use patch-clamp electrophysiology to assess cardiac risk (IC₅₀ > 10 µM preferred) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

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